molecular formula C16H18N2O3S B4441981 N-(2,3-dimethylphenyl)-3-[(methylsulfonyl)amino]benzamide

N-(2,3-dimethylphenyl)-3-[(methylsulfonyl)amino]benzamide

Cat. No. B4441981
M. Wt: 318.4 g/mol
InChI Key: WZVGLSQMVGCSPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dimethylphenyl)-3-[(methylsulfonyl)amino]benzamide, also known as MSAB, is a chemical compound that has been extensively studied for its potential use in scientific research. MSAB is a potent inhibitor of a protein called HDAC6, which plays a crucial role in various cellular processes, including cell division, gene expression, and protein degradation.

Mechanism of Action

N-(2,3-dimethylphenyl)-3-[(methylsulfonyl)amino]benzamide inhibits HDAC6 by binding to its active site and preventing it from deacetylating its substrates. This results in the accumulation of acetylated proteins, which can have downstream effects on cellular processes. N-(2,3-dimethylphenyl)-3-[(methylsulfonyl)amino]benzamide has also been shown to induce the accumulation of misfolded proteins and induce cell death in cancer cells.
Biochemical and Physiological Effects:
N-(2,3-dimethylphenyl)-3-[(methylsulfonyl)amino]benzamide has been shown to affect various cellular processes, including cell division, gene expression, and protein degradation. In cancer cells, N-(2,3-dimethylphenyl)-3-[(methylsulfonyl)amino]benzamide has been shown to induce cell death and inhibit tumor growth. N-(2,3-dimethylphenyl)-3-[(methylsulfonyl)amino]benzamide has also been shown to improve cognitive function in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of N-(2,3-dimethylphenyl)-3-[(methylsulfonyl)amino]benzamide is its potent inhibitory activity against HDAC6, making it a valuable tool for studying the role of HDAC6 in various cellular processes. However, N-(2,3-dimethylphenyl)-3-[(methylsulfonyl)amino]benzamide has been shown to have off-target effects on other HDAC isoforms, which can complicate data interpretation. Additionally, N-(2,3-dimethylphenyl)-3-[(methylsulfonyl)amino]benzamide has poor solubility in aqueous solutions, which can limit its use in certain experimental settings.

Future Directions

Future research on N-(2,3-dimethylphenyl)-3-[(methylsulfonyl)amino]benzamide should focus on its potential therapeutic applications in various disease models, including cancer and neurodegenerative diseases. Additional studies are needed to fully understand the mechanism of action of N-(2,3-dimethylphenyl)-3-[(methylsulfonyl)amino]benzamide and its effects on various cellular processes. Improving the solubility of N-(2,3-dimethylphenyl)-3-[(methylsulfonyl)amino]benzamide in aqueous solutions would also enhance its usefulness as a research tool. Finally, the development of more selective HDAC6 inhibitors would provide a valuable tool for studying the role of HDAC6 in cellular processes and potentially offer therapeutic benefits in various disease models.

Scientific Research Applications

N-(2,3-dimethylphenyl)-3-[(methylsulfonyl)amino]benzamide has been widely used in scientific research due to its potent inhibitory activity against HDAC6. HDAC6 is a member of the histone deacetylase family of enzymes that regulate gene expression by removing acetyl groups from histone proteins. HDAC6 is also involved in the regulation of protein degradation pathways, including autophagy and the ubiquitin-proteasome system. By inhibiting HDAC6, N-(2,3-dimethylphenyl)-3-[(methylsulfonyl)amino]benzamide has been shown to affect these cellular processes and potentially offer therapeutic benefits in various disease models.

properties

IUPAC Name

N-(2,3-dimethylphenyl)-3-(methanesulfonamido)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S/c1-11-6-4-9-15(12(11)2)17-16(19)13-7-5-8-14(10-13)18-22(3,20)21/h4-10,18H,1-3H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZVGLSQMVGCSPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C2=CC(=CC=C2)NS(=O)(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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